Oxolaminkitrat

Übersicht

Beschreibung

Oxolamine citrate is a medication primarily used as a cough suppressant and anti-inflammatory agent. It is effective in reducing irritation of the nerve receptors in the respiratory tract, making it useful for treating conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis . Oxolamine citrate is not approved for use in the United States but is available in other countries, including New Zealand and Taiwan .

Wissenschaftliche Forschungsanwendungen

Oxolamine Citrat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Referenzstandard in der analytischen Chemie für die Entwicklung und Validierung von HPLC- und spektrophotometrischen Methoden verwendet

5. Wirkmechanismus

Oxolamine Citrat übt seine Wirkung aus, indem es die Reizung der Nervenrezeptoren im Respirationstrakt reduziert. Diese Wirkung ist hauptsächlich auf seine entzündungshemmenden Eigenschaften zurückzuführen, die dazu beitragen, Entzündungen und Reizungen in den Atemwegen zu reduzieren . Zu den beteiligten molekularen Zielen und Signalwegen gehören die Hemmung von Entzündungsmediatoren und die Modulation des Hustenreflexes .

Ähnliche Verbindungen:

Oxeladin: Ein weiterer Hustenstiller mit ähnlichen entzündungshemmenden Eigenschaften.

Propyphenazon: Wird häufig in Kombination mit Oxolamine wegen seiner analgetischen und entzündungshemmenden Wirkungen eingesetzt.

Chlorpheniramin: Ein Antihistaminikum, das manchmal in Kombination mit Oxolamine in Hustenstillern und Erkältungspräparaten eingesetzt wird.

Einzigartigkeit von Oxolamine Citrat: Oxolamine Citrat ist in seiner zweifachen Wirkung als Hustenstiller und entzündungshemmendes Mittel einzigartig. Seine Fähigkeit, Reizungen im Respirationstrakt zu reduzieren und gleichzeitig den Hustenreflex zu unterdrücken, macht es besonders wirksam bei der Behandlung von Atemwegserkrankungen .

Wirkmechanismus

Target of Action

Oxolamine citrate is primarily targeted towards the nerve receptors of the respiratory tract . These receptors play a crucial role in the sensation of cough and inflammation in the upper respiratory tract .

Mode of Action

Oxolamine citrate acts as a cough suppressant . It also exhibits anti-inflammatory activity, which results in a reduction in irritation of the nerve receptors of the respiratory tract . This interaction with its targets leads to a decrease in coughing and inflammation in the upper respiratory tract .

Biochemical Pathways

Oxolamine citrate is involved in the modulation of nerve receptor activity in the respiratory tract, which can affect various biochemical pathways related to inflammation and cough reflex .

Pharmacokinetics

It is known that the compound is used internationally as a cough suppressant , suggesting that it has sufficient bioavailability to exert its therapeutic effects.

Result of Action

The primary molecular and cellular effects of oxolamine citrate’s action are the reduction of irritation of the nerve receptors of the respiratory tract and the suppression of cough . This leads to symptomatic relief in conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxolamine citrate. For instance, exposure to environmental pollutants can lead to enhanced production of reactive oxygen species (ROS), which can exacerbate inflammation and cough . Dietary antioxidants can potentially modulate disease risks associated with exposure to multiple environmental pollutants . .

Biochemische Analyse

Biochemical Properties

Oxolamine citrate plays a significant role in biochemical reactions due to its anti-inflammatory activity . It interacts with various enzymes, proteins, and other biomolecules to reduce irritation of nerve receptors in the respiratory tract . The compound’s interaction with these biomolecules helps in alleviating symptoms associated with respiratory tract inflammation .

Cellular Effects

Oxolamine citrate affects various types of cells and cellular processes. It influences cell function by reducing inflammation and irritation in the respiratory tract . This compound impacts cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in the symptoms of respiratory conditions . The anti-inflammatory properties of oxolamine citrate help in modulating the immune response and reducing cellular stress .

Molecular Mechanism

The molecular mechanism of oxolamine citrate involves its binding interactions with biomolecules, leading to enzyme inhibition or activation . This compound exerts its effects by reducing the activity of enzymes involved in inflammatory pathways, thereby decreasing the production of pro-inflammatory cytokines . Additionally, oxolamine citrate may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxolamine citrate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that oxolamine citrate maintains its efficacy over extended periods, although its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to oxolamine citrate in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of oxolamine citrate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and alleviates symptoms of respiratory conditions . At higher doses, oxolamine citrate may exhibit toxic or adverse effects, including potential hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing significant side effects .

Metabolic Pathways

Oxolamine citrate is involved in various metabolic pathways, including those related to its anti-inflammatory activity . The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . These interactions help in reducing the production of pro-inflammatory mediators and promoting the resolution of inflammation . The metabolic pathways of oxolamine citrate are essential for its therapeutic efficacy and safety profile .

Transport and Distribution

Oxolamine citrate is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, such as the respiratory tract . The transport and distribution of oxolamine citrate are critical for its therapeutic effects, as they determine the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of oxolamine citrate plays a vital role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that oxolamine citrate exerts its effects at the desired sites within the cell, thereby enhancing its therapeutic potential .

Vorbereitungsmethoden

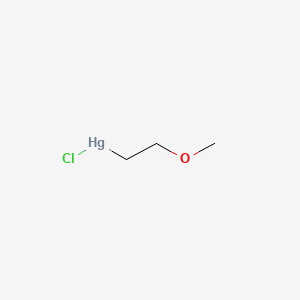

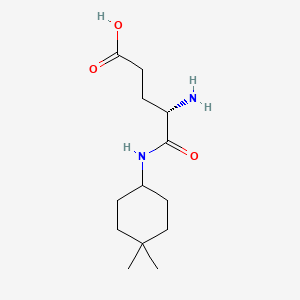

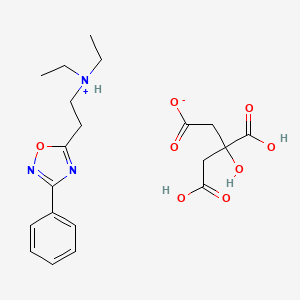

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Oxolamine Citrat beinhaltet die Reaktion von Oxolamine mit Zitronensäure. Oxolamine selbst wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Diethylamin und 3-Phenyl-1,2,4-oxadiazol ausgehen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Acetonitril und Reagenzien wie Triethylamin und Orthophosphorsäure .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Oxolamine Citrat unter Verwendung von Hochleistungs-Flüssigchromatographie (HPLC)-Methoden hergestellt, um Reinheit und Konsistenz zu gewährleisten. Der Prozess beinhaltet die Verwendung von BDS Hypersil C18-Säulen und einer mobilen Phase, die aus einer Mischung aus Puffer und Acetonitril besteht . Die Detektion erfolgt bei einer Wellenlänge von 230 nm .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oxolamine Citrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Oxolamine Citrat kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: Substitutionsreaktionen mit Oxolamine Citrat finden typischerweise an der Diethylaminogruppe oder dem Oxadiazolring statt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation Oxolamine N-Oxid ergeben, während Substitutionsreaktionen verschiedene substituierte Oxolamine-Derivate erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Oxeladin: Another cough suppressant with similar anti-inflammatory properties.

Propyphenazone: Often used in combination with oxolamine for its analgesic and anti-inflammatory effects.

Chlorpheniramine: An antihistamine that is sometimes combined with oxolamine in cough and cold formulations.

Uniqueness of Oxolamine Citrate: Oxolamine citrate is unique in its dual action as both a cough suppressant and an anti-inflammatory agent. Its ability to reduce irritation in the respiratory tract while also suppressing the cough reflex makes it particularly effective for treating respiratory conditions .

Eigenschaften

CAS-Nummer |

1949-20-8 |

|---|---|

Molekularformel |

C20H27N3O8 |

Molekulargewicht |

437.4 g/mol |

IUPAC-Name |

(3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium |

InChI |

InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI-Schlüssel |

RBZIGQJSMCOHSS-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Isomerische SMILES |

CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)[C@@](CC(=O)[O-])(C(=O)O)O |

Kanonische SMILES |

CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

34155-96-9 1949-20-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

959-14-8 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-diethylaminoethyl-3-phenyl-1,2,4-oxadiazole Bredon Oxobron oxolamine oxolamine citrate oxolamine monohydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common analytical techniques employed for quantifying oxolamine citrate in pharmaceutical formulations?

A1: Several methods have been explored for the quantification of oxolamine citrate, including:

- UV Spectrophotometry: This technique capitalizes on the UV absorbance properties of oxolamine citrate. Studies have employed various spectrophotometric methods, including first-order derivative [], second-order derivative [], third-order derivative [], and area under the curve methods [], demonstrating their effectiveness for analyzing both bulk drug and tablet formulations.

- High-Performance Liquid Chromatography (HPLC): HPLC offers enhanced separation and sensitivity. Researchers have successfully developed and validated HPLC methods utilizing different columns and mobile phases for the determination of oxolamine citrate in pharmaceutical formulations [, , ].

Q2: What challenges are associated with formulating oxolamine citrate, and what strategies have been investigated to address them?

A2: One challenge is achieving sustained release to reduce dosing frequency and potentially minimize side effects. Microencapsulation has been explored as a strategy to create sustained-release formulations of oxolamine citrate []. By encapsulating the drug, researchers aim to control its release profile, potentially improving patient compliance and minimizing side effects associated with fluctuating drug levels.

Q3: How is the dissolution of oxolamine citrate tablets evaluated?

A3: Dissolution studies are crucial for understanding the drug release characteristics from solid dosage forms. Researchers have employed the USP XXI paddle method to assess the in vitro release profiles of oxolamine citrate tablets using different media and agitation speeds []. UV spectrophotometry is commonly employed to quantify the dissolved drug during these dissolution tests.

Q4: What is the primary therapeutic use of oxolamine citrate?

A4: Oxolamine citrate is primarily recognized for its antitussive properties and has been used to suppress coughs [, ].

Q5: Has the mechanism of action of oxolamine citrate been fully elucidated?

A5: While oxolamine citrate is acknowledged for its antitussive effect, its precise mechanism of action remains to be fully elucidated. Further research is needed to understand the specific molecular targets and pathways involved in its antitussive effect.

Q6: Are there any documented cases of adverse effects associated with oxolamine citrate?

A6: Yes, there have been reports of hallucinations in children under the age of 10 who were given oxolamine citrate cough mixtures []. While this side effect appears to be uncommon, it highlights the importance of careful dosing considerations, particularly in younger populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

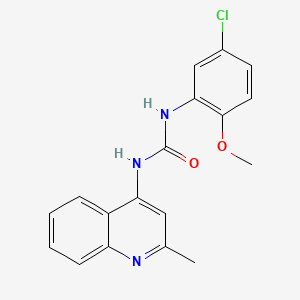

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)

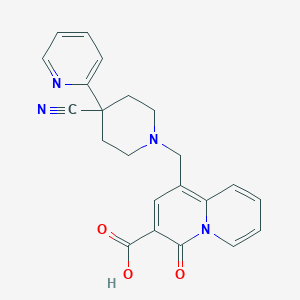

![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)

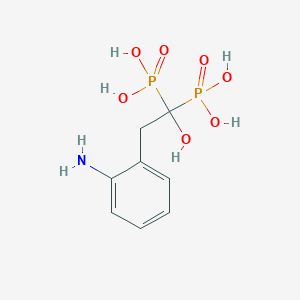

![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)

methyl}phosphonic acid](/img/structure/B1677992.png)